

An In-depth Technical Guide to the Physical and Chemical Properties of Diisooctylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl)amine*

Cat. No.: *B085733*

[Get Quote](#)

An important introductory note: The term "diisooctylamine" is ambiguous in chemical nomenclature. For the purposes of this guide, "diisooctylamine" will refer to **bis(2-ethylhexyl)amine**, the most common industrial branched-chain C8 amine. All data and protocols herein pertain to this specific isomer.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **bis(2-ethylhexyl)amine**, tailored for researchers, scientists, and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for the determination of these key properties.

Physicochemical Properties

Bis(2-ethylhexyl)amine is a secondary amine characterized by two branched 2-ethylhexyl chains attached to a nitrogen atom. This structure imparts significant steric hindrance and lipophilicity to the molecule. It typically appears as a clear, colorless to slightly yellow liquid with a characteristic amine-like odor.^[1]

Quantitative Physical and Chemical Data

The key quantitative properties of **bis(2-ethylhexyl)amine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₅ N	[2]
Molecular Weight	241.46 g/mol	[2]
CAS Number	106-20-7	[2]
Boiling Point	281 °C at 760 mmHg	
123 °C at 5 mmHg	[3][4]	
157-159 °C at 27 hPa	[1]	
Melting Point	< -60 °C	[1]
Density	0.805 g/mL at 25 °C	[3][4]
0.80 g/cm ³ at 20 °C	[1]	
Solubility in Water	<0.2 g/L at 20 °C	
0.014 g/L	[1]	
0.045 g/L at 20 °C		
Refractive Index (n _{20/D})	1.443	[3][4]
pKa	~10.75 (Predicted for 2-ethylhexylamine)	
40 at 25 °C (Note: This value is chemically unlikely for an amine and may be erroneous)		
Flash Point	121 °C (250 °F)	
130 °C	[1]	
Vapor Pressure	0.0023 hPa at 20 °C	[1]

Chemical Reactivity and Applications

As a secondary amine, **bis(2-ethylhexyl)amine** exhibits characteristic reactivity, primarily acting as a base and a nucleophile.[5] Its two bulky alkyl groups, however, introduce significant

steric hindrance, which can modulate its reactivity compared to less hindered secondary amines.

Basicity: The lone pair of electrons on the nitrogen atom makes **bis(2-ethylhexyl)amine** basic. It readily reacts with acids to form the corresponding ammonium salts.^[6]

Nucleophilicity: The nitrogen lone pair also allows it to act as a nucleophile, participating in reactions such as alkylation and acylation.^[5] However, the steric bulk of the 2-ethylhexyl groups can slow down the rate of these reactions.

Key Reactions of Secondary Amines:

- **Alkylation:** Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium salts.^[7]
- **Acylation:** Reaction with acyl chlorides or anhydrides to form N,N-disubstituted amides.^[7]
- **Reaction with Aldehydes and Ketones:** Reversible reaction to form enamines.
- **Formation of Nitrosamines:** Reaction with nitrous acid to form N-nitrosamines, which are potent carcinogens.^[8]

Applications:

Bis(2-ethylhexyl)amine serves as a versatile chemical intermediate in various industrial applications:

- **Surfactant Intermediate:** It is a precursor in the synthesis of various surfactants.^[9]
- **Corrosion Inhibitors:** Used in the production of corrosion inhibitors, particularly triazole-types.^[6]
- **Ore Flotation and Metal Extraction:** Employed as an agent in ore flotation and for the extraction of rare metals.^[9]
- **Emulsifiers:** Utilized in the formulation of emulsifiers.^[9]

- Synthesis of Nanoparticles: It has been used in the synthesis of stable, coated cadmium sulfide nanoparticles.[4]

Spectroscopic Profile

The structural features of **bis(2-ethylhexyl)amine** can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **bis(2-ethylhexyl)amine** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

- N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm^{-1} .
- C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm^{-1} .
- C-N Stretch: A medium absorption band in the range of 1020-1250 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-3.0 ppm) corresponding to the protons of the two 2-ethylhexyl chains. The N-H proton will appear as a broad singlet, and its chemical shift can be variable.

^{13}C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the 2-ethylhexyl groups.

Mass Spectrometry (MS)

In mass spectrometry, **bis(2-ethylhexyl)amine** will undergo fragmentation. The molecular ion peak (M^+) may be weak or absent in electron ionization (EI) mass spectra of aliphatic amines. [9] A common fragmentation pattern for aliphatic amines is the α -cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9]

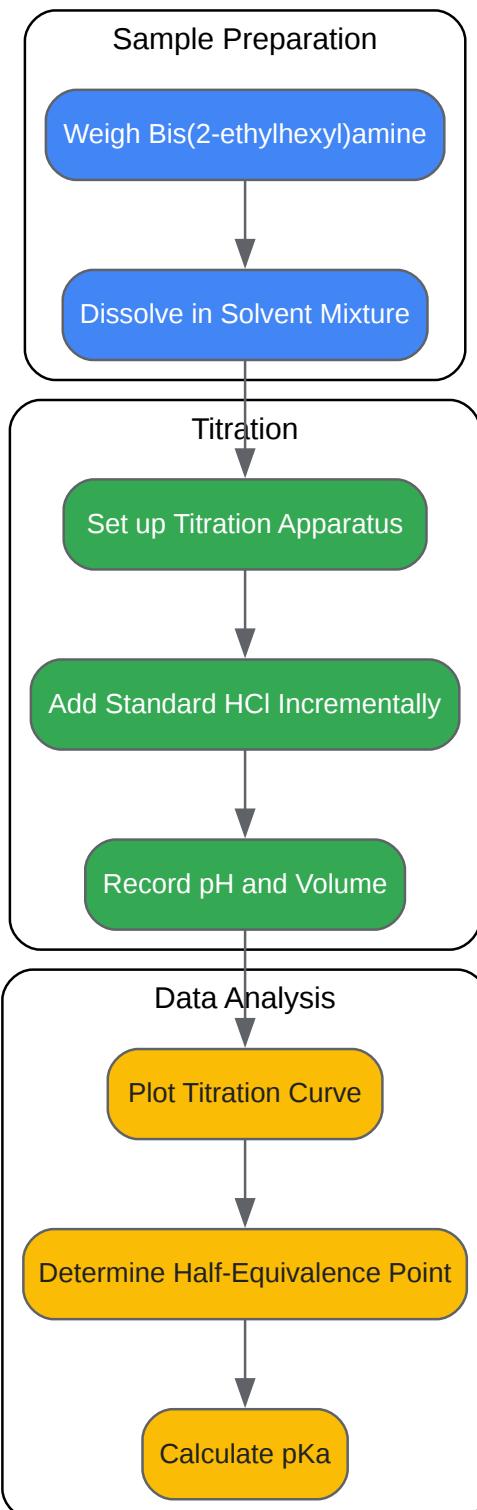
Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of **bis(2-ethylhexyl)amine**.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Materials:


- **Bis(2-ethylhexyl)amine**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- Methanol or another suitable co-solvent for initial dissolution
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Sample Preparation: Accurately weigh a sample of **bis(2-ethylhexyl)amine** and dissolve it in a known volume of a suitable solvent mixture (e.g., methanol/water) to ensure complete dissolution.
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments from the burette.
- Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

- Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa of the conjugate acid ($R_2NH_2^+$) is the pH at the half-equivalence point. The pKb of the amine can then be calculated ($pK_a + pK_b = 14$ at $25^\circ C$).

Workflow for pKa Determination

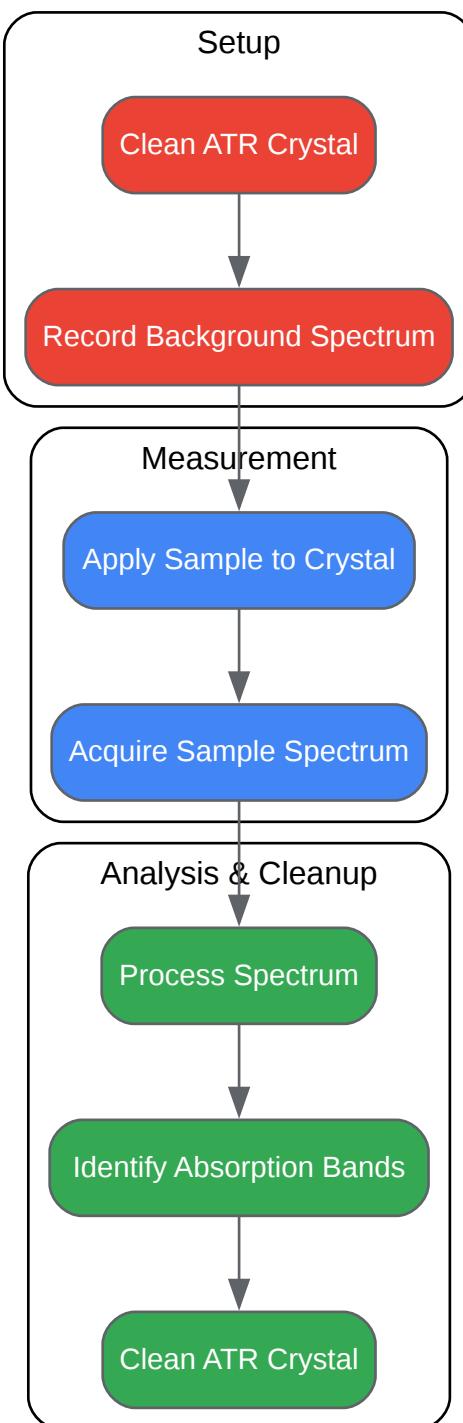
[Click to download full resolution via product page](#)

Caption: Workflow for determining the pKa of **bis(2-ethylhexyl)amine** via potentiometric titration.

Spectroscopic Analysis Protocols

Objective: To obtain the infrared spectrum of liquid **bis(2-ethylhexyl)amine**.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.


Materials and Equipment:

- FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
- **Bis(2-ethylhexyl)amine** sample
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **bis(2-ethylhexyl)amine** onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Data Processing: Process the spectrum (e.g., baseline correction, if necessary) and identify the characteristic absorption bands.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes.

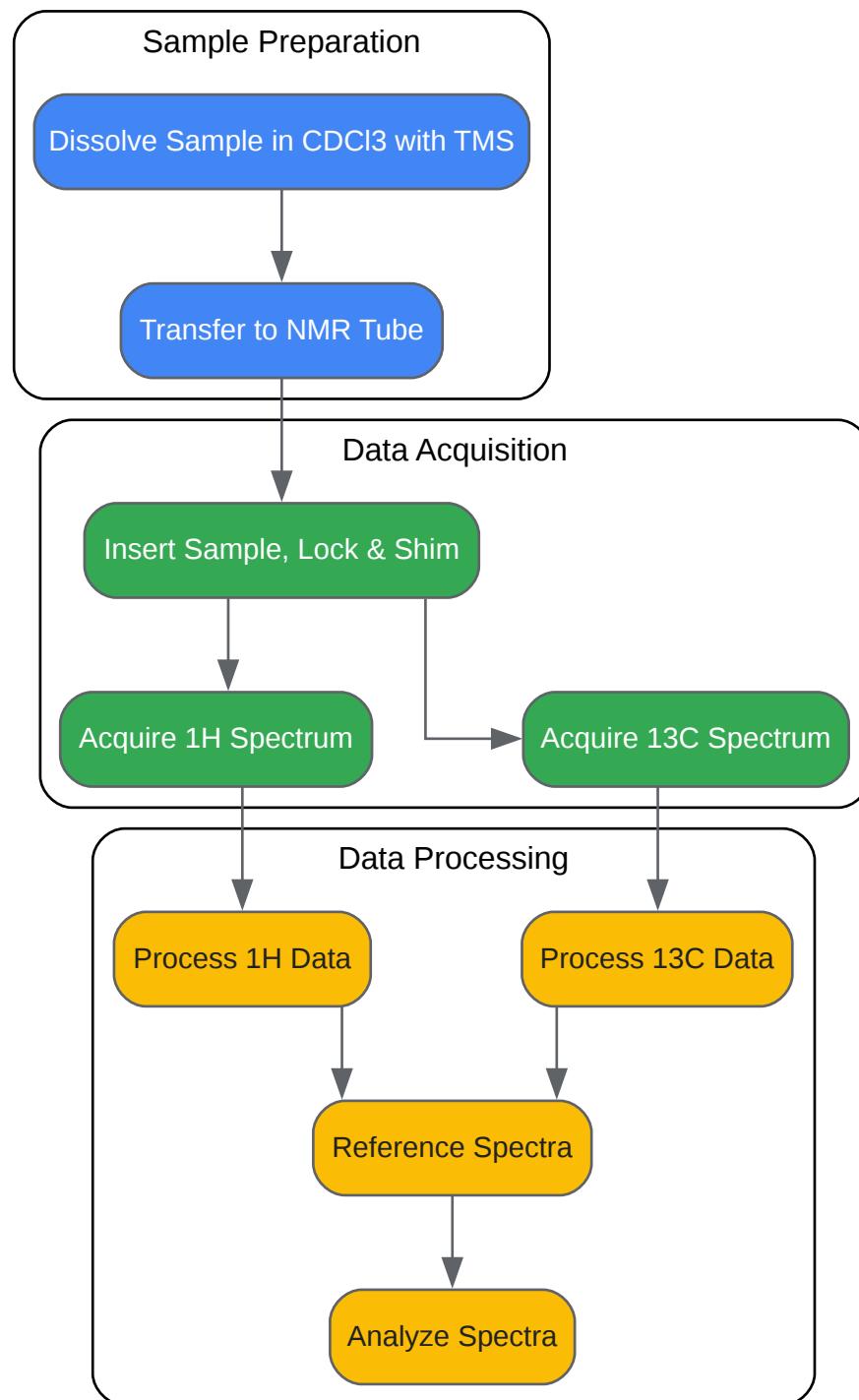
FTIR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining the FTIR spectrum of **bis(2-ethylhexyl)amine** using an ATR accessory.

Objective: To obtain ^1H and ^{13}C NMR spectra of **bis(2-ethylhexyl)amine**.

Materials and Equipment:

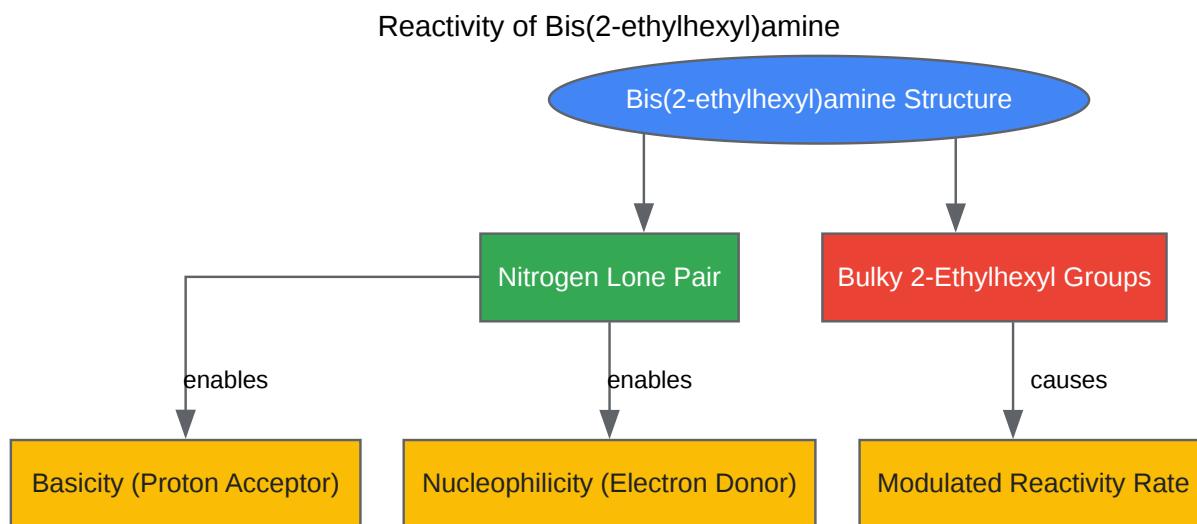

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- **Bis(2-ethylhexyl)amine** sample
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **bis(2-ethylhexyl)amine** in about 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Insert the sample into the spectrometer and lock and shim the instrument.
 - Acquire the ^1H NMR spectrum with a sufficient number of scans.
 - Process the data (Fourier transform, phase correction, baseline correction).
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals and analyze the multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the solvent signal (CDCl_3 at 77.16 ppm).

NMR Spectroscopy Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for obtaining ^1H and ^{13}C NMR spectra of **bis(2-ethylhexyl)amine**.

Logical Relationships in Reactivity

The chemical behavior of **bis(2-ethylhexyl)amine** is governed by the properties of the nitrogen atom and the attached alkyl groups. The following diagram illustrates the relationship between its structural features and its primary modes of reactivity.

[Click to download full resolution via product page](#)

Caption: Relationship between the structure of **bis(2-ethylhexyl)amine** and its chemical reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-ethylhexyl) amine for synthesis 106-20-7 [sigmaaldrich.com]

- 2. Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Bis(2-ethylhexyl)amine(106-20-7) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 8. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diisooctylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085733#physical-and-chemical-properties-of-diisooctylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com